2-(4-bromophenyl)-N-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide
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Overview
Description
2-(4-bromophenyl)-N-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide is an organic compound that belongs to the thiazolidine family This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, along with a thiazolidine ring and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide typically involves the reaction of 4-bromoaniline with 4-chlorobenzaldehyde in the presence of a thiazolidine-3-carbothioamide precursor. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenyl)-N-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-1,3-thiazolidine-3-carbothioamide
- N-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide
- 2-(4-bromophenyl)-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide
Uniqueness
2-(4-bromophenyl)-N-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the thiazolidine and carbothioamide groups provides a distinct chemical profile that sets it apart from similar compounds .
Properties
Molecular Formula |
C16H14BrClN2S2 |
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Molecular Weight |
413.8 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-(4-chlorophenyl)-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C16H14BrClN2S2/c17-12-3-1-11(2-4-12)15-20(9-10-22-15)16(21)19-14-7-5-13(18)6-8-14/h1-8,15H,9-10H2,(H,19,21) |
InChI Key |
MITLYTDVRFCCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1C(=S)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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